1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE
Overview
Description
1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperazine ring, an indole core, and a trifluoromethoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting benzyl chloride with piperazine under basic conditions.
Indole Synthesis: The indole core is prepared through Fischer indole synthesis, involving the reaction of phenylhydrazine with an appropriate ketone.
Coupling Reaction: The piperazine intermediate is then coupled with the indole core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Trifluoromethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting neurological disorders.
Pharmacology: Study of its interactions with various receptors and enzymes in the body.
Materials Science: Exploration of its properties for use in organic electronics and photonics.
Biology: Investigation of its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE involves its interaction with specific molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methylbenzylpiperazine: A stimulant drug with a similar piperazine structure.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: A compound with a similar piperazine moiety.
Uniqueness
1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE is unique due to the presence of the trifluoromethoxyphenyl group and the indole core, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(4-benzylpiperazin-1-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]iminoindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O2/c28-27(29,30)36-22-12-10-21(11-13-22)31-25-23-8-4-5-9-24(23)34(26(25)35)19-33-16-14-32(15-17-33)18-20-6-2-1-3-7-20/h1-13H,14-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEGERCLJGSBRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)OC(F)(F)F)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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